N-亚油酰甘氨酸

描述

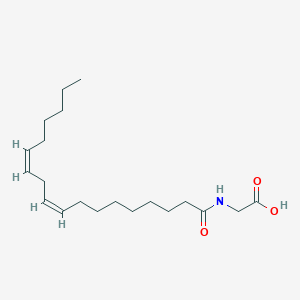

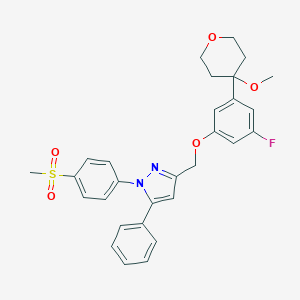

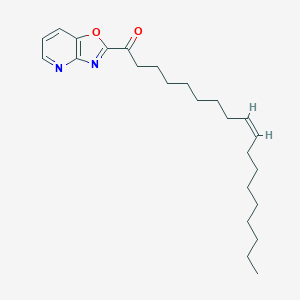

N-linoleoylglycine is a N-acyl-amino acid . It is a conjugate acid of a N-linoleoylglycine (1-) . The molecular formula is C20H35NO3 .

Synthesis Analysis

The synthesis of N-linoleoylglycine involves the chemical synthesis and subsequent characterization of specific members of the fatty acid amide family . The synthetically prepared fatty acid amides and those obtained commercially are used as standards for the characterization and quantification of the fatty acid amides produced by biological systems .Molecular Structure Analysis

The molecular structure of N-linoleoylglycine includes a long chain of carbon atoms with a carboxyl group at one end and an amine group at the other . The InChI string representation of the molecule isInChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19 (22)21-18-20 (23)24/h6-7,9-10H,2-5,8,11-18H2,1H3, (H,21,22) (H,23,24)/b7-6-,10-9- . Chemical Reactions Analysis

N-linoleoylglycine is involved in various biological reactions. It has been found to have anti-inflammatory activities, reducing leukocyte migration in a mouse peritonitis model .Physical And Chemical Properties Analysis

The molecular weight of N-linoleoylglycine is 337.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has two hydrogen bond donors .科学研究应用

抗炎活性

N-亚油酰甘氨酸已被研究作为一种潜在的抗炎药物。在体内模型中,如小鼠腹膜炎实验,显示N-亚油酰甘氨酸可以在低剂量下减少白细胞迁移。这表明其在促进慢性炎症解决方面的有效性(Burstein et al., 2012)。

调节钙流入和一氧化氮产生

N-亚油酰甘氨酸已被指出参与了感觉神经元中钙流入和一氧化氮产生的调节。这表明了它在感觉神经元调节以及可能在疼痛知觉方面的潜在作用(Rimmerman et al., 2008)。

激活脂质受体GPR132

这种化合物已被确认为G蛋白偶联受体GPR132的激活剂。这种受体参与各种生理过程,而N-亚油酰甘氨酸的激活表明其在脂质信号通路中的作用(Foster et al., 2019)。

在皮肤和肺功能中的作用

N-亚油酰甘氨酸可能在皮肤和肺功能中发挥作用,可能与屏障功能或免疫反应有关,正如其在这些组织中的存在和调节所示(Waluk et al., 2010)。

在代谢性疾病中的意义

研究还探讨了N-亚油酰甘氨酸及相关化合物在代谢性疾病,包括糖尿病中的作用。这项研究可能为其作为生物标志物或治疗靶点的潜力提供见解(Xiang et al., 2023)。

安全和危害

未来方向

N-linoleoylglycine and other N-linked amino acid-linoleic acid conjugates have potential as anti-inflammatory agents . They could provide suitable templates in a drug discovery program leading to novel agents for promoting the resolution of chronic inflammation . A recent study also identified N-palmitoylglycine and N-linoleoylglycine as G2A-activators .

属性

IUPAC Name |

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRHZEHWEYAHCO-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334847 | |

| Record name | N-Linoleoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-linoleoylglycine | |

CAS RN |

2764-03-6 | |

| Record name | N-Linoleoyl glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Linoleoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known mechanism of action for N-linoleoylglycine?

A1: N-linoleoylglycine acts as an agonist of the G protein-coupled receptor GPR132, also known as G2A. [] This receptor activation triggers downstream signaling pathways, although the specific effects of N-linoleoylglycine mediated GPR132 activation are still under investigation.

Q2: How does the structure of N-linoleoylglycine compare to other known activators of GPR132, and what is the potential impact on their binding?

A2: N-linoleoylglycine shares structural similarities with other GPR132 activators like 9-hydroxyoctadecadienoic acid (9-HODE) and other N-acylamides. [] Molecular docking studies suggest that the acyl side-chain of N-linoleoylglycine, similar to 9-HODE, might extend into the membrane bilayer between transmembrane domains TM4 and TM5 of GPR132. [] This is in contrast to small-molecule agonists, which are predicted to bind to a "classical" site within the 7TM bundle of GPR132. [] These distinct binding modes highlight the potential for diverse pharmacological profiles within this receptor family.

Q3: Has N-linoleoylglycine been detected in biological samples, and if so, what is its potential relevance?

A3: Yes, N-linoleoylglycine has been identified in the lungs of mice infected with SARS-CoV-2, showing a significant increase compared to uninfected mice. [] While its exact role in the context of SARS-CoV-2 infection is still being investigated, its presence and upregulation suggest a potential role in the inflammatory response to the virus. Further research is needed to understand the functional implications of this finding.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)

![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)